Cas no 96-09-3 (2-phenyloxirane)

2-phenyloxirane structure
2-phenyloxirane structure
2-phenyloxirane
96-09-3
C8H8O
120.148522377014
MFCD00005121
34835
7276

2-phenyloxirane Properties

Names and Identifiers

    • Styrene oxide
    • 1,2-Epoxyethylbenzene
    • 1-Phenyl-1,2-Epoxyethane
    • 2-phenyloxirane
    • alpha,beta-epoxystyrene
    • epoxyethylbenzene
    • epoxystyrene
    • phenethylene oxide
    • phenylethylene oxide
    • Phenyloxirane
    • Phenyloxirane, d8
    • Styrene-7,8-oxide
    • Styrene Epoxide
    • Styrene oxide-d8
    • styryl oxide
    • rac Styrene Oxide
    • (R)-phenylethylene oxide
    • 2-phenyl-oxirane
    • Oxirane,phenyl
    • 2-Phenyloxirane (ACI)
    • Benzene, (epoxyethyl)- (8CI)
    • Ethane, 1,2-epoxy-1-phenyl- (7CI)
    • Oxirane, phenyl- (9CI)
    • (Epoxyethyl)benzene
    • (±)-Phenylethylene oxide
    • (±)-Phenyloxirane
    • (±)-Styrene oxide
    • NSC 637
    • NSC 7582
    • Phenylethylene oxide
    • STO
    • Styrene 1′,2′-oxide
    • Styrene 7,8-oxide
    • α,β-Epoxystyrene
    • NSD1 human
    • nuclear receptor binding SET domain protein 1
    • Styrene Oxide 〔1,2-Epoxyethylbenzene〕
    • (n)-epoxystyrene
    • (n)-styrene oxide
    • 7,8-STYRENEOXIDE
    • BP-21407
    • 1Phenyl1,2epoxyethane
    • 1Phenyloxirane
    • Styrene oxide, >=97%
    • NCGC00091674-01
    • WLN: T3OTJ BR
    • E0013
    • STYRENE 0XIDE
    • STYRENE-7,8-OXIDE (IARC)
    • 96-09-3
    • NSC-637
    • AKOS000120666
    • C02083
    • NCGC00259661-01
    • (+-)-PHENYLETHYLENE OXIDE
    • Benzene, (epoxyethyl)
    • NSC-7582
    • 2-(phenyl)oxirane
    • Styrene oxide, 97%
    • (+)-styrene oxide
    • (.+/-.)-Styrene oxide
    • NSC7582
    • AI3-18151
    • Benzene, (1,2-epoxyethyl)-
    • BCP14534
    • STYRENE 1',2'-OXIDE
    • Tox21_300110
    • racemic phenyloxirane
    • STYRENE OXIDE-D8, 97+ ATOM % D
    • DTXSID2021286
    • Oxirane, phenyl-
    • 192506-02-8
    • Styreneoxide
    • AKOS016843291
    • NS00008575
    • SY032955
    • 1,2-Epoxy-1-phenylethane
    • AC-9511
    • SY033347
    • Benzene, (epoxyethyl)-
    • 1,2Epoxyethylbenzene
    • CAS-96-09-3
    • 1-Phenyloxirane
    • J-503834
    • (+/-)-phenylethylene oxide
    • racemic styrene oxide
    • 1,2Epoxy1phenylethane
    • Fenyloxiran [Czech]
    • Benzene, (1,2epoxyethyl)
    • CHEMBL1605493
    • BENZENE, (1,2-EPOXYETHYL)
    • (+-)-PHENYLOXIRANE
    • (S)-phenyloxirane; (S)-Phenylethylene oxide
    • STL146352
    • Oxirane, phenyl
    • DB-004092
    • CHEBI:17907
    • (R)-(+)-Styrene-d5 Oxide
    • DTXCID301286
    • (+-)-STYRENE OXIDE
    • a,b-Epoxystyrene
    • 9QH06NGT6O
    • EN300-20996
    • CCRIS 1268
    • NCGC00253978-01
    • styrene oxide, (S)-isomer
    • styrene oxide, (+-)-isomer
    • 1,2-epoxyethyl benzene
    • (1,2-Epoxyethyl)benzene
    • (rac) phenylethylenoxide
    • oxirane, 2-phenyl-
    • STYRENE-7,8-OXIDE [IARC]
    • SCHEMBL21026
    • Tox21_202112
    • Q413262
    • NCI-C54977
    • STYRENE OXIDE [HSDB]
    • styrene oxide, (R)-isomer
    • EINECS 202-476-7
    • AC-9510
    • (.+-.)-PHENYLOXIRANE
    • NSC637
    • STYRENE OXIDE [INCI]
    • NCGC00091674-02
    • 5-17-01-00577 (Beilstein Handbook Reference)
    • HSDB 2646
    • Epoxyethyl benzene
    • Phenyl oxirane
    • Ethane, 1,2-epoxy-1-phenyl-
    • EC 202-476-7
    • (+/-)-styrene oxide
    • NCGC00091674-03
    • phenyl-ethylene oxide
    • 25189-69-9
    • MFCD00005121
    • alpha,beta-Epoxystyrene
    • MFCD00064310
    • BRN 0108582
    • Z104486008
    • Fenyloxiran
    • F0001-2287
    • (.+-.)-STYRENE OXIDE
    • UNII-9QH06NGT6O
    • (+/-)-PHENYLOXIRANE
    • EP182
    • EP-182
    • .alpha.,.beta.-Epoxystyrene
    • c0037
    • (.+-.)-PHENYLETHYLENE OXIDE
    • 2Phenyloxirane
    • +Expand
    • MFCD00005121
    • AWMVMTVKBNGEAK-UHFFFAOYSA-N
    • 1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2
    • O1C(C2C=CC=CC=2)C1
    • 108582

Computed Properties

  • 120.05800
  • 0
  • 1
  • 1
  • 120.057515
  • 9
  • 94.7
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.6
  • 0
  • 12.5

Experimental Properties

  • 1.75790
  • 12.53000
  • n20/D 1.535(lit.)
  • 3 g/L (20 ºC)
  • 194 °C(lit.)
  • −37 °C (lit.)
  • <1 mmHg ( 20 °C)
  • Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
  • 3g/l
  • Colorless to yellowish liquid with aromatic aroma
  • Stability Unstable - polymerises readily with compounds possessing a labile hydrogen (such as acids and alcohols) in the presence of acids, bases or some salts. Combustible. Incompatible with strong oxidizing agents, acids, bases. Moisture sensitive.
  • Insoluble in water, miscible in methanol \ ether \ carbon tetrachloride \ benzene \ acetone \ chloroform
  • 1.054 g/mL at 25 °C(lit.)

2-phenyloxirane Security Information

2-phenyloxirane Customs Data

  • 29109000
  • China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-phenyloxirane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Chloroform-d
Reference
Replacement of alcoholic hydroxyl groups by halogens and other nucleophiles via oxyphosphonium intermediates
Castro, Bertrand R., Organic Reactions (Hoboken, 1983, 29,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane ;  30 min, rt
Reference
Epoxidation of olefin using Mn(III) tetraphenylporphyrin complex as catalyst
Sengottuvelan, N.; Saravanakumar, D.; Thirumal, G.; Prabu, T.; Narayanan, V.; et al, Indian Journal of Chemical Technology, 2003, 10(5), 505-509

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  tert-Butyl hydroperoxide ,  Ethyl acetate Catalysts: Manganese oxide (MnO2) Solvents: Water ;  4 h, 70 °C
Reference
Preparation of styrene oxide
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cumene hydroperoxide Catalysts: Chlorotrimethylsilane ;  6 h, 0.5 MPa, 140 °C
Reference
Green preparation of dicyclopentadiene dioxide and alkylene oxide
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Isobutyraldehyde ,  Oxygen Catalysts: Ammonium chloride ;  8 h, 60 °C
Reference
Preparation method of styrene oxide by using oxygen gas as oxidant and ammonium salt as catalyst instead of metal catalyst
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 10.5 h, 300 °C; 100 h, 300 °C
Reference
Method for improving stability of ZSM-5 zeolite catalyst for preparing phenylacetaldehyde through styrene oxidation rearrangement
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodosylbenzene ,  m-Chloroperbenzoic acid ,  Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ…
Reference
A putative heme manganese(V)-oxo species in the C-H activation and epoxidation reactions in an aqueous buffer
Harmalkar, Dinesh S.; Santosh, G.; Shetgaonkar, Siddhi B.; Sankaralingam, Muniyandi; Dhuri, Sunder N., New Journal of Chemistry, 2019, 43(33), 12900-12906

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Tetrabutylammonium bromide ,  (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
Synthesis of dipyrromethanes in water and investigation of electronic and steric effects in efficiency of olefin epoxidation by sodium periodate catalyzed by manganese tetraaryl and trans disubstituted porphyrin complexes
Bagherzadeh, Mojtaba; Jonaghani, Mohammad Adineh; Amini, Mojtaba; Mortazavi-Manesh, Anahita, Journal of Porphyrins and Phthalocyanines, 2019, 23(6), 671-678

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Isobutyraldehyde ,  Oxygen Catalysts: Hydrogen (SP-5-12)-chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN… Solvents: Acetonitrile ;  2 h, 40 - 45 °C
Reference
A practical innovative method for highly selective oxidation of alkenes and alkanes using Fe (III) and Mn (III) porphyrins supported onto multi-wall carbon nanotubes as reusable heterogeneous catalysts
Rayati, Saeed ; Nafarieh, Parinaz, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Isobutyraldehyde ,  Oxygen Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (graphene oxide-supported) Solvents: Acetone ;  2 h, rt
Reference
Mn(III)-porphyrin/graphene oxide nanocomposite as an efficient catalyst for the aerobic oxidation of hydrocarbons
Rayati, Saeed; Rezaie, Saghar ; Nejabat, Fatemeh, Comptes Rendus Chimie, 2018, 21(7), 696-703

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Isobutyraldehyde ,  Oxygen Catalysts: Carbon ,  (SP-5-12)-Chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κ… Solvents: Acetonitrile ;  60 min, rt
Reference
The catalytic efficiency of Fe-porphyrins supported on multi-walled carbon nanotubes in the oxidation of olefins and sulfides with molecular oxygen
Rayati, Saeed; Nejabat, Fatemeh, New Journal of Chemistry, 2017, 41(16), 7987-7991

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Stereoisomer of [μ-[2,4-dibromo-6-[5-(methylamino)-1,3,4-thiadiazol-2-yl-κN3:κN4… Solvents: Methanol ,  Dichloromethane ;  1 h, rt
Reference
Synthesis, X-ray structural characterization, and catalytic property of binuclear oxidovanadium(V) complex with 2,4-dibromo-6-(5-methylamino-[1,3,4]thiadiazol-2-yl)phenol
Lei, Yan; Yang, Qiwen, Inorganic and Nano-Metal Chemistry, 2017, 47(4), 526-530

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bicarbonate ,  2127383-44-0 Solvents: Acetonitrile ,  Water ;  rt
Reference
Synthesis, crystal structure and catalytic activity of dioxidomolybdenum(VI) complex with tridentate ONO aroylhydrazone ligand
Liang, Min; Zou, Dong-Hui, Acta Chimica Slovenica, 2016, 63(1), 180-185

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Molybdenum, (2,2′-bipyridine-κN1,κN1′)tricarbonyldiiodo- Solvents: Toluene ;  24 h, 383 K
Reference
New heterogeneous catalysts with Mo(II) intercalated in layered double hydroxides
Diaz-Couce, Maria; Marreiros, Joao; Ferreira, Maria Joao; Vaz, Pedro D.; Nunes, Carla D.; et al, Inorganica Chimica Acta, 2017, 455, 483-488

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron ,  Molybdenum dioxide Solvents: Toluene ;  24 h, rt → 383 K
Reference
Catalytic Application of Fe-doped MoO2 Tremella-Like Nanosheets
Bento, Artur; Sanches, Anabela; Vaz, Pedro D.; Nunes, Carla D., Topics in Catalysis, 2016, 59(13-14), 1123-1131

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine, 2,6-dichloro-, 1-oxide Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… ;  30 °C
Reference
Ruthenium, dioxo[5,10,15,20-tetrakis-(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-κN21,κN22,κN23, κN24]-
Sikervar, Vikas, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-4

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Catalysts: Imidazole ,  Manganate(4-), (acetato-κO)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-… Solvents: Dichloromethane ;  20 min, 25 °C
Reference
Ultrasound promoted preparation of Mn(III)-porphyrin nanoparticles: An efficient heterogeneous catalyst for oxidation of alkenes, alkanes and sulfides
Rayati, Saeed; Nejabat, Fatemeh; Naghashian, Nasireh, Journal of Porphyrins and Phthalocyanines, 2015, 19(12), 1232-1237

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium, [4-[[2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]ethyl]imino]-2-penta… Solvents: Chloroform ;  95 min, reflux
Reference
A new oxidovanadium(IV) Schiff base complex containing asymmetric tetradentate ONN'O' Schiff base ligand: Synthesis, characterization, crystal structure determination, thermal study and catalytic activity
Grivani, Gholamhossein; Ghavami, Abbase; Eigner, Vaclav; Dusek, Michal; Khalaji, Aliakbar Dehno, Chinese Chemical Letters, 2015, 26(6), 779-784

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium persulfate Catalysts: Silver ,  1623027-41-7 ;  12 h, rt
Reference
High catalytic synergism between the components of the rhenium complex@silver hybrid material in alkene epoxidations
Indra, Arindam; Greiner, Mark; Gericke, Axel Knop; Schloegl, Robert; Avnir, David; et al, ChemCatChem, 2014, 6(7), 1935-1939

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1447822-14-1 Solvents: 1,2-Dichloroethane ;  1 h, reflux
Reference
Synthesis, structure, and catalytic property of a mononuclear dioxomolybdenum(VI) complex containing MoON core
Wang, F. M., Russian Journal of Coordination Chemistry, 2014, 40(5), 268-272

2-phenyloxirane Raw materials

2-phenyloxirane Related Literature